molecular formula C11H22O2 B8270576 2-(4-Ethylcyclohexyl)propane-1,3-diol CAS No. 861710-21-6

2-(4-Ethylcyclohexyl)propane-1,3-diol

Cat. No.: B8270576
CAS No.: 861710-21-6
M. Wt: 186.29 g/mol
InChI Key: BAFHGLCZZGNMDM-UHFFFAOYSA-N
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Description

2-(4-Ethylcyclohexyl)propane-1,3-diol (CAS No. ST00994; C₁₁H₂₂O₂) is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted with a trans-4-ethylcyclohexyl group. It is a key intermediate in liquid crystal production due to its mesogenic properties, with a purity ≥99% (GC) and mesophase behavior spanning Cr (crystalline) 54°C, SmB (smectic B) 84–85°C, and isotropic (I) phases . Its trans-cyclohexyl configuration and ethyl substituent optimize molecular rigidity and alkyl chain length, critical for aligning liquid crystal phases in display technologies.

Properties

CAS No.

861710-21-6

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)propane-1,3-diol

InChI

InChI=1S/C11H22O2/c1-2-9-3-5-10(6-4-9)11(7-12)8-13/h9-13H,2-8H2,1H3

InChI Key

BAFHGLCZZGNMDM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

2-(trans-4'-n-Propylcyclohexyl)propane-1,3-diol (ST00934)

  • Structure : Features a trans-4-n-propylcyclohexyl group (C₁₂H₂₄O₂).
  • Mesophase Behavior : Higher phase transitions (Cr 63°C, SmB 102°C) compared to the ethyl variant due to increased alkyl chain length, enhancing van der Waals interactions and thermal stability .
  • Application : Suitable for high-temperature liquid crystal displays.
Compound Alkyl Chain Cr (°C) SmB (°C) I (°C)
2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol Ethyl 54 84–85 >85
2-(trans-4'-n-Propylcyclohexyl)propane-1,3-diol n-Propyl 63 102 >102

Key Insight : The n-propyl derivative’s extended alkyl chain elevates phase transition temperatures, making it preferable for high-performance displays, whereas the ethyl variant offers mid-range thermal stability .

Aromatic and Bioactive Propane-1,3-diol Derivatives

2-[4-(3-Hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]propane-1,3-diol (Compound 9, )

  • Structure: Phenolic propane-1,3-diol with methoxy and hydroxypropenyl substituents.
  • Bioactivity : Isolated from Clausena emarginata, this compound lacks mesophase behavior but demonstrates hepatoprotective effects against DL-galactosamine-induced liver damage .
  • Application : Explored in phytomedicine rather than materials science.

2-[2-Hydroxy-5-(3-hydroxypropyl)-3-methoxyphenyl]-propane-1,3-diol (Compound 1, )

  • Structure : Aryl-substituted propane-1,3-diol with hydroxypropyl and methoxy groups.

Key Insight : Aromatic substituents (e.g., methoxyphenyl, hydroxypropenyl) confer biological activity but reduce utility in liquid crystals due to reduced rigidity and thermal stability.

Alkoxy and Pharmaceutical Derivatives

1-(Hexadecyloxy)-propane-2,3-diol (Compound 7, )

  • Structure : Long-chain alkoxy (C₁₆H₃₃O₃) substituent.
  • Bioactivity : Moderate lethality in brine shrimp assays, linked to surfactant-like disruption of cell membranes .
  • Contrast : Unlike the ethylcyclohexyl derivative, long alkoxy chains enhance hydrophobicity but are unsuitable for liquid crystals due to excessive flexibility.

2-Amino-2-(2-(4-octylphenyl)ethyl)-propane-1,3-diol (Fingolimod, )

  • Structure: Amino-substituted propane-1,3-diol with a 4-octylphenyl group.
  • Application: Approved immunosuppressant targeting sphingosine-1-phosphate receptors .
  • Contrast: The amino group and aromatic ring enable pharmaceutical activity, whereas the ethylcyclohexyl derivative’s non-polar structure limits biological interactions.

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